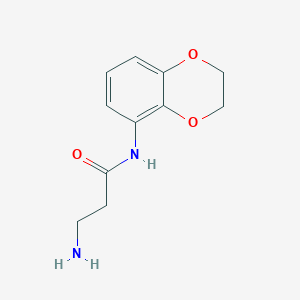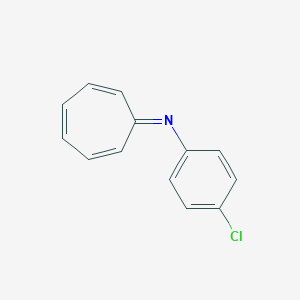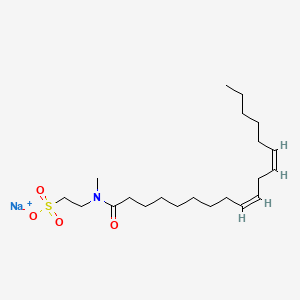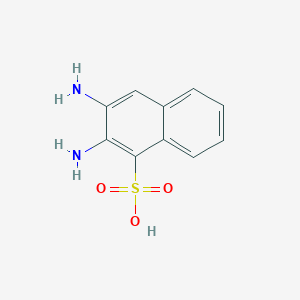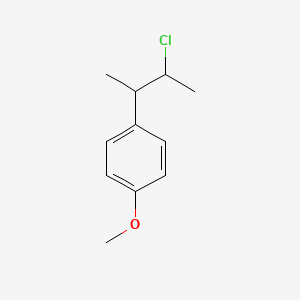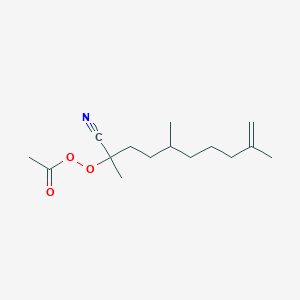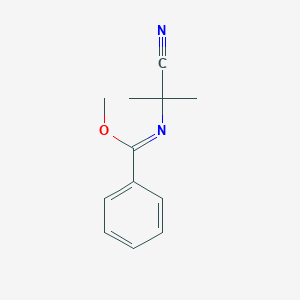
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate is a chemical compound known for its applications in various fields, including polymer chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzenecarboximidate group and a cyanopropan-2-yl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate typically involves the reaction of benzenecarboximidate with 2-cyanopropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature and pressure to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropan-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate has several applications in scientific research:
Organic Synthesis: The compound is utilized in the synthesis of various organic molecules, serving as a versatile intermediate.
Biological Studies:
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate involves its ability to participate in radical-mediated reactions. In RAFT polymerization, the compound acts as a chain transfer agent, facilitating the controlled growth of polymer chains. The molecular targets and pathways involved include the formation of stable radicals and the transfer of these radicals to growing polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate: This compound is also used in RAFT polymerization and shares similar properties with Methyl N-(2-cyanopropan-2-yl)benzenecarboximidate.
2-Cyano-2-propyl benzodithioate: Another compound used in controlled radical polymerization, known for its effectiveness in polymer synthesis.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and stability in various chemical reactions. Its ability to act as a chain transfer agent in RAFT polymerization makes it particularly valuable in the field of polymer chemistry .
Propriétés
Numéro CAS |
62722-93-4 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
methyl N-(2-cyanopropan-2-yl)benzenecarboximidate |
InChI |
InChI=1S/C12H14N2O/c1-12(2,9-13)14-11(15-3)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
OWSGNCFUOFUULC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)N=C(C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


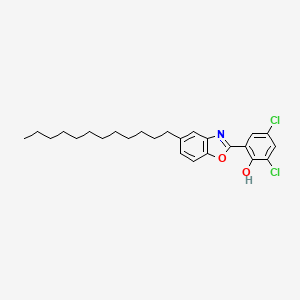
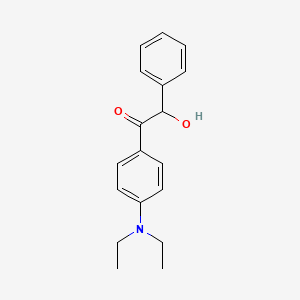
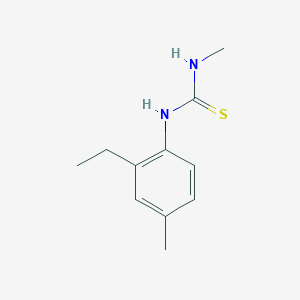
![2(3H)-Furanone, 3-butyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14513282.png)
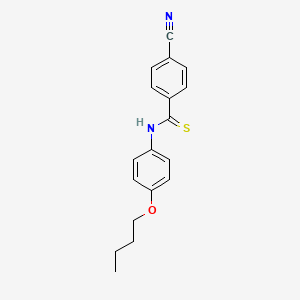
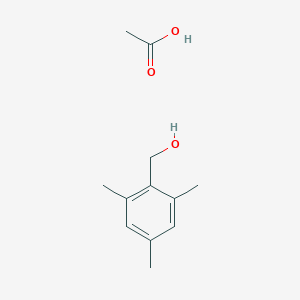
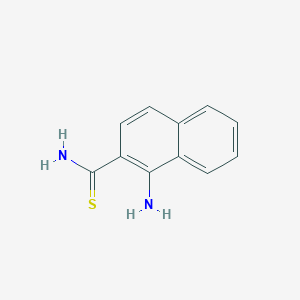
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
